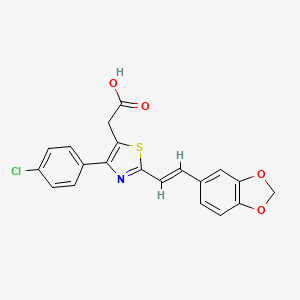![molecular formula C15H15F19INO B12724904 [4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide CAS No. 80909-29-1](/img/structure/B12724904.png)
[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide is a fluorinated quaternary ammonium compound. This compound is characterized by its high fluorine content, which imparts unique properties such as hydrophobicity and lipophobicity. It is used in various scientific and industrial applications due to its distinctive chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide typically involves multiple steps, starting from fluorinated precursors. The key steps include:
Quaternization: The final step involves the reaction of the fluorinated hydroxy compound with trimethylamine and an iodide source, such as methyl iodide (CH3I), to form the quaternary ammonium iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Fluorination: Using large-scale fluorination reactors to introduce fluorine atoms efficiently.
Continuous Hydroxylation: Employing continuous flow reactors for the hydroxylation step to ensure consistent product quality.
Automated Quaternization: Utilizing automated systems for the quaternization reaction to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, although these are less common due to the stability of the fluorinated chain.
Common Reagents and Conditions
Substitution: Reagents like sodium chloride (NaCl) or sodium bromide (NaBr) in polar solvents.
Oxidation: Chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of [4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium chloride or bromide.
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the reduced fluorinated compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a surfactant and phase transfer catalyst due to its unique amphiphilic nature. It facilitates reactions between hydrophobic and hydrophilic phases, enhancing reaction rates and yields.
Biology
In biological research, it is used in the study of membrane proteins and lipid bilayers. Its fluorinated tail interacts with lipid membranes, making it useful in membrane protein solubilization and stabilization.
Medicine
In medicine, it has potential applications in drug delivery systems. Its ability to interact with lipid membranes can be harnessed to deliver drugs to specific cellular targets, improving drug efficacy and reducing side effects.
Industry
Industrially, it is used in the production of fluorinated coatings and materials. Its hydrophobic properties make it ideal for creating water-repellent surfaces and materials with low surface energy.
Mechanism of Action
The mechanism of action of [4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide involves its interaction with lipid membranes. The fluorinated tail embeds into the lipid bilayer, disrupting membrane structure and function. This can lead to increased membrane permeability and altered cellular processes.
Comparison with Similar Compounds
Similar Compounds
[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl iodide]: Similar structure but lacks the hydroxyl group and trimethylammonium moiety.
[3-(Perfluorooctyl)propyl iodide]: Shorter fluorinated chain and different functional groups.
Uniqueness
The uniqueness of [4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide lies in its combination of a highly fluorinated chain with a quaternary ammonium group. This imparts both hydrophobic and cationic properties, making it versatile for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
80909-29-1 |
|---|---|
Molecular Formula |
C15H15F19INO |
Molecular Weight |
713.16 g/mol |
IUPAC Name |
[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C15H15F19NO.HI/c1-35(2,3)5-6(36)4-7(16,17)9(19,20)11(23,24)13(27,28)12(25,26)10(21,22)8(18,14(29,30)31)15(32,33)34;/h6,36H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
BPGOAOSBJKHSJL-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC(CC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



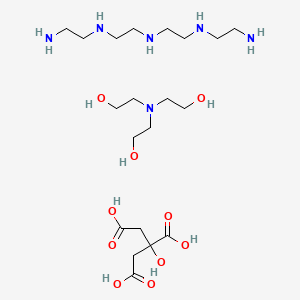
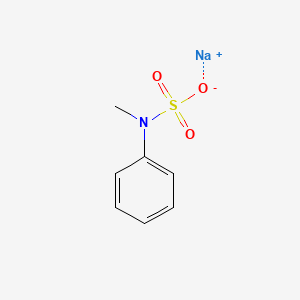

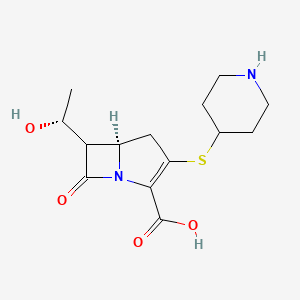


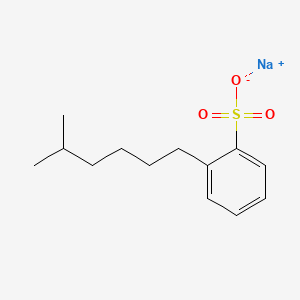
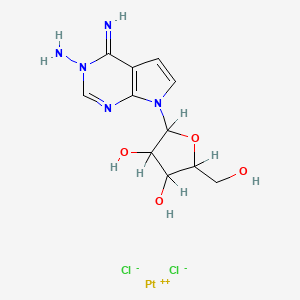


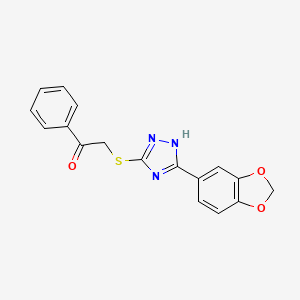
![sodium;[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;dioxido(oxo)silane;molybdenum;oxygen(2-);hydroxide](/img/structure/B12724917.png)
